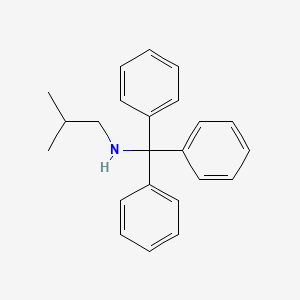

Propylamine, 2-methyl-N-trityl-

Description

Structure

3D Structure

Properties

CAS No. |

3416-17-9 |

|---|---|

Molecular Formula |

C23H25N |

Molecular Weight |

315.5 g/mol |

IUPAC Name |

2-methyl-N-tritylpropan-1-amine |

InChI |

InChI=1S/C23H25N/c1-19(2)18-24-23(20-12-6-3-7-13-20,21-14-8-4-9-15-21)22-16-10-5-11-17-22/h3-17,19,24H,18H2,1-2H3 |

InChI Key |

DPJZYUYVRIVLJB-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)CNC(C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3 |

Origin of Product |

United States |

Historical Context and Evolution of Trityl Protecting Group Chemistry for Amines

The journey of the trityl (triphenylmethyl, Tr) group in organic chemistry began in the early 20th century, initially employed for the protection of alcohols. uoi.gr Its application was later extended to amines, where it proved to be a valuable tool for selectively masking the nucleophilicity of primary and secondary amines. organic-chemistry.org The introduction of the trityl group is typically achieved by reacting the amine with trityl chloride in the presence of a base. mdpi.com

Over the years, variations of the trityl group have been developed to fine-tune its properties. The introduction of electron-donating groups, such as methoxy (B1213986) substituents, on the phenyl rings led to the development of 4-methoxytrityl (MMT) and 4,4'-dimethoxytrityl (DMT) groups. mdpi.com These modifications enhance the stability of the trityl cation formed during deprotection, making the protecting group more susceptible to acidic cleavage and allowing for more selective removal under milder conditions. uoi.gr

Significance of N Protection Strategies in Multistep Organic Transformations

In the synthesis of complex organic molecules, which often involves a sequence of reactions, it is crucial to ensure that specific functional groups react in a controlled and predictable manner. nih.govumich.edu Amines are nucleophilic and basic, and their presence can interfere with a wide range of chemical transformations. cymitquimica.com N-protection strategies are therefore essential to temporarily block the reactivity of the amine group, allowing other desired reactions to proceed without side reactions. umich.edu

Structural and Electronic Considerations of the Trityl Group on Amine Reactivity

The trityl group exerts a significant influence on the reactivity of the amine to which it is attached, primarily through steric and electronic effects.

Steric Hindrance: The most prominent feature of the trityl group is its substantial steric bulk, arising from the three phenyl rings attached to a central quaternary carbon. uoi.gr This steric hindrance effectively shields the nitrogen atom, preventing it from participating in nucleophilic attacks or acting as a base. mdpi.com This property is particularly useful for the selective protection of primary amines in the presence of other nucleophiles. mdpi.com

These combined effects are summarized in the table below:

| Feature of Trityl Group | Consequence for Amine Reactivity |

| Large Steric Bulk | Shields the nitrogen atom, preventing unwanted nucleophilic reactions and basicity. |

| Electron-Withdrawing Inductive Effect | Decreases the nucleophilicity of the amine. |

| Resonance Stabilization of Cation | Facilitates facile cleavage under acidic conditions. |

Overview of N Trityl 2 Methylpropylamine As a Model System in Synthetic Studies

Direct N-Tritylation of Primary and Secondary Amines

The most straightforward approach to synthesizing N-trityl amines is the direct reaction of a primary or secondary amine with a tritylating agent. This method's success hinges on carefully optimized reaction conditions and the selection of appropriate reagents.

Reaction Conditions and Reagent Optimization for N-Tritylation

The direct N-tritylation of primary and secondary amines is commonly achieved by reacting the amine with trityl chloride. researchgate.net The reaction is typically carried out in the presence of a base to neutralize the hydrochloric acid generated during the reaction. The choice of solvent and temperature also plays a critical role in the reaction's efficiency.

A general procedure involves dissolving the amine and trityl chloride in a suitable solvent, such as chloroform (B151607) or dichloromethane, followed by the addition of a tertiary amine like triethylamine. uoa.gr The reaction mixture is often stirred at room temperature for several hours to ensure complete conversion. For instance, the synthesis of N-tritylglycine methyl ester involves reacting glycine (B1666218) methyl ester hydrochloride with triphenylchloromethane in chloroform with triethylamine, allowing the mixture to react for 6 hours at room temperature. uoa.gr

The reactivity of the amine is a key factor. Aromatic primary amines readily react with trityl chloride at room temperature in the presence of excess pyridine to yield N-trityl derivatives. researchgate.net However, sterically hindered amines may require more forcing conditions or alternative tritylating agents.

| Reactant 1 | Reactant 2 | Solvent | Base | Temperature | Product | Reference |

| Glycine methyl ester hydrochloride | Triphenylchloromethane | Chloroform | Triethylamine | Room Temperature | N-Tritylglycine methyl ester | uoa.gr |

| Aromatic primary amines | Trityl chloride | Pyridine | Pyridine (excess) | Room Temperature | N-trityl derivatives | researchgate.net |

| 2-arylethylamines | Methacryloyl chloride | Ethylene dichloride | Triethylamine | Room Temperature | N-(2-arylethyl)-2-methylprop-2-enamides | mdpi.com |

Role of Ancillary Reagents and Catalysts in Trityl Amine Formation

Ancillary reagents and catalysts can significantly influence the outcome of N-tritylation reactions. Friedel-Crafts catalysts, such as aluminum trichloride, can be complexed with trityl chloride to form a more reactive tritylating species. google.com This approach is particularly useful for large-scale industrial processes as it avoids the need to isolate trityl chloride, which can be inefficient due to hydrolysis. google.com The reaction is typically conducted by adding the amine to a solution of the trityl chloride-catalyst complex in an inert solvent at a controlled temperature, usually between 0°C and 100°C. google.com

Silver nitrate (B79036) has been identified as an effective catalyst for the selective tritylation of primary hydroxyl groups in the presence of amino groups, indicating a preference for O-tritylation over N-tritylation under these conditions unless the amine is deactivated. ut.ac.ir However, in the absence of hydroxyl groups, this catalytic system could potentially be adapted for N-tritylation. The use of silver perchlorate (B79767) has also been shown to be an effective catalyst. ut.ac.ir

Synthesis of Substituted N-Trityl-2-methylpropylamine Derivatives

The synthesis of substituted N-Trityl-2-methylpropylamine derivatives opens avenues for creating a diverse range of molecules with specific functionalities. This often involves strategies for regioselective functionalization and careful consideration of stereochemistry.

Regioselective Functionalization Strategies

Achieving regioselectivity in the functionalization of molecules containing multiple reactive sites is a significant challenge in organic synthesis. For molecules containing both aniline (B41778) and aliphatic amine moieties, it is possible to achieve regioselective functionalization of the aniline over the aliphatic amine. researchgate.net This can be accomplished using classic Baeyer-Mills reaction conditions, which demonstrates that the inherent reactivity differences between the amine types can be exploited to avoid the need for protecting groups. researchgate.net

In the context of N-trityl amines, tritylamine (B134856) itself can react regioselectively with oxiranes to produce N-tritylated β-aminoalcohols. semanticscholar.orgumich.edu This ring-opening reaction of epoxides provides a pathway to introduce hydroxyl functionality at a specific position relative to the trityl-protected nitrogen.

Stereochemical Aspects in the Formation of N-Trityl Amine Stereoisomers

When synthesizing chiral N-trityl amines, the stereochemical outcome of the reaction is of paramount importance. The bulky trityl group can influence the stereochemistry of reactions at adjacent centers. The steric properties of the trityl moiety have been noted to prevent the formation of intermolecular hydrogen bonds in certain chiral molecules. nih.gov

The formation of diastereomers is a key consideration when a chiral amine is used as a starting material. The use of chiral amines in reactions can lead to the formation of a separable mixture of diastereomers. acs.org Furthermore, the stereochemistry of chiral amines can be determined using an optically inactive polyacetylene that exhibits an induced circular dichroism upon complexation with the chiral amine. acs.org The sign of this induced circular dichroism is reflective of the stereochemistry of the amine, including its absolute configuration and bulkiness. acs.org

Green Chemistry Approaches in Trityl Amine Synthesis

The principles of green chemistry aim to design chemical processes that are more environmentally friendly. These principles are increasingly being applied to the synthesis of amines and their derivatives.

One of the core principles of green chemistry is maximizing atom economy, which involves designing synthetic methods to incorporate all materials used in the process into the final product. acs.org In the context of trityl amine synthesis, this could involve choosing reaction pathways that minimize the formation of byproducts.

The use of greener solvents is another key aspect of sustainable synthesis. Deep eutectic solvents (DESs) are emerging as environmentally friendly alternatives to traditional organic solvents for amine synthesis. mdpi.com These solvents are often biodegradable, have low toxicity, and can be recyclable. mdpi.com For example, the Ullman amine synthesis has been successfully carried out using a copper catalyst in a deep eutectic solvent composed of choline (B1196258) chloride and glycerol. mdpi.com

Synthetic Routes to N-Trityl-2-methylpropylamine and Related N-Tritylated Amines

The synthesis of N-Trityl-2-methylpropylamine, a derivative of isobutylamine, involves the introduction of a bulky trityl (triphenylmethyl) group onto the nitrogen atom. This protective group is significant in organic synthesis, particularly in peptide, carbohydrate, and nucleotide chemistry, due to its acid-labile nature. rsc.org Methodologies for the N-tritylation of amines, including 2-methylpropylamine, are continually being refined to enhance efficiency, sustainability, and atom economy.

Synthetic Methodologies for N-Trityl-2-methylpropylamine and Analogous N-Trityl Amines

The primary methods for synthesizing N-trityl amines involve the reaction of an amine with a tritylating agent, most commonly trityl chloride, in the presence of a base to neutralize the hydrochloric acid formed during the reaction. nih.gov Variations in solvents, bases, and reaction conditions are employed to optimize the yield and purity of the desired N-tritylated product.

Solvent-Free Approaches:

Solvent-free reactions, often conducted using techniques like grinding or neat reaction mixtures, can offer significant environmental and economic advantages. nih.gov For the synthesis of N-Trityl-2-methylpropylamine, a solvent-free approach would involve the direct reaction of 2-methylpropylamine with trityl chloride. The reaction can be facilitated by grinding the solid reactants together, potentially with a solid base to act as an acid scavenger. While specific research on the solvent-free N-tritylation of 2-methylpropylamine is not extensively documented, the principles from similar solvent-free aminations and acylations suggest its feasibility. youtube.comrsc.org

A plausible solvent-free procedure could involve mixing 2-methylpropylamine, trityl chloride, and a solid base like potassium carbonate in a mortar and pestle or a ball mill. The mechanical energy input would facilitate the reaction between the reactants in the absence of a solvent.

Atom-Economical Considerations:

Atom economy is a measure of the efficiency of a chemical reaction in converting reactants into the desired product. rsc.org The conventional N-tritylation of an amine with trityl chloride and a base like triethylamine has a theoretical atom economy of less than 100% due to the formation of triethylammonium (B8662869) chloride as a byproduct.

To improve atom economy, alternative tritylating agents or reaction pathways can be considered. For instance, the direct addition of tritylamine to an activated substrate could be a more atom-economical route, although this is less common for simple alkyl amines. Another strategy is the use of catalytic systems where the base is regenerated, or by using a base that is incorporated into a recyclable solid support.

The following table outlines a hypothetical comparison of reaction parameters for a conventional versus a solvent-free approach for the synthesis of N-Trityl-2-methylpropylamine.

| Parameter | Conventional Method | Solvent-Free Method |

| Solvent | Dichloromethane, Pyridine | None |

| Base | Triethylamine | Potassium Carbonate (solid) |

| Temperature | Room Temperature | Room Temperature (with grinding) |

| Work-up | Aqueous wash, extraction | Direct filtration/crystallization |

| Atom Economy | Lower | Potentially Higher |

The development of catalytic systems for N-tritylation is an area of growing interest, aiming to replace stoichiometric reagents with more sustainable and efficient catalytic alternatives.

Lewis Acid Catalysis:

Lewis acids have been shown to catalyze N-alkylation reactions. nih.govyoutube.com In the context of N-tritylation, a Lewis acid could activate the tritylating agent, facilitating the nucleophilic attack by the amine. For instance, the reaction between an N-heterocyclic carbene and a trityl cation has been studied, indicating the role of Lewis acidic species in such transformations. rsc.orgnih.gov While direct Lewis acid catalysis for the N-tritylation of simple primary amines like 2-methylpropylamine is not extensively reported, exploring catalysts like zinc chloride, scandium triflate, or other metal triflates could offer a pathway to milder reaction conditions and improved selectivity.

A potential catalytic cycle could involve the coordination of the Lewis acid to the chlorine atom of trityl chloride, enhancing its electrophilicity and making it more susceptible to attack by 2-methylpropylamine. The subsequent deprotonation of the resulting ammonium (B1175870) salt by a mild base would regenerate the catalyst and yield the N-tritylated product.

Heterogeneous Catalysis:

Heterogeneous catalysts offer advantages in terms of easy separation and recyclability, contributing to more sustainable chemical processes. youtube.com For N-tritylation, a solid-supported catalyst could be employed. For example, a basic resin could act as both a catalyst and an acid scavenger, simplifying the work-up procedure. Alternatively, a solid acid catalyst could be used to activate the tritylating agent.

The following table presents a conceptual overview of potential catalytic systems for the N-tritylation of 2-methylpropylamine.

| Catalyst Type | Example Catalyst | Proposed Role | Potential Advantages |

| Homogeneous Lewis Acid | Zinc Chloride (ZnCl₂) | Activation of Trityl Chloride | Mild conditions, potential for high selectivity |

| Homogeneous Lewis Acid | Scandium Triflate (Sc(OTf)₃) | Strong Lewis acid for activation | Catalytic amounts, high efficiency |

| Heterogeneous Base | Amberlyst A21 (Basic Resin) | Acid scavenger and potential catalyst | Easy separation, recyclability |

| Heterogeneous Acid | Montmorillonite K-10 | Solid acid catalyst for activation | Recyclable, environmentally benign |

Elucidation of Reaction Pathways in N-Tritylation Reactions

The reaction between an amine and a tritylating agent, typically a trityl halide, proceeds through a nucleophilic substitution pathway. The specific mechanism is dictated by the structure of the electrophile, the nucleophilicity of the amine, and the reaction conditions.

The N-tritylation of an amine, such as 2-methylpropylamine, with a trityl halide (e.g., trityl chloride) is a classic example of a nucleophilic substitution reaction. The two primary mechanisms to consider are the unimolecular (SN1) and bimolecular (SN2) pathways. tutorchase.com

The SN1 reaction proceeds in a stepwise manner. The first and rate-determining step involves the dissociation of the leaving group to form a carbocation intermediate. reddit.commasterorganicchemistry.com In the case of N-tritylation, the trityl halide first heterolytically cleaves to form the highly stable triphenylmethyl (trityl) carbocation. This is followed by a rapid attack from the amine nucleophile to form the N-trityl amine. masterorganicchemistry.com

Conversely, the SN2 mechanism is a concerted, single-step process where the nucleophile attacks the electrophilic carbon at the same time as the leaving group departs. reddit.commasterorganicchemistry.com This mechanism is sensitive to steric hindrance at the reaction center.

For the N-tritylation of 2-methylpropylamine, the reaction overwhelmingly favors the SN1 mechanism . The primary reason is the exceptional stability of the tertiary trityl carbocation that is formed upon departure of the leaving group. reddit.comchemistrytalk.org Additionally, the significant steric bulk of the three phenyl groups surrounding the central carbon atom severely hinders any possibility of a backside attack by the amine, which is a requirement for the SN2 pathway. masterorganicchemistry.comlibretexts.org

| Factor | SN1 Pathway (Favored) | SN2 Pathway (Disfavored) |

|---|---|---|

| Electrophile Structure | Tertiary (trityl group). Highly substituted, allowing for a stable carbocation intermediate. chemistrytalk.org | Sterically hindered. The bulky phenyl groups prevent backside attack by the nucleophile. libretexts.org |

| Carbocation Intermediate | Forms a highly stable, resonance-delocalized triphenylmethyl cation. masterorganicchemistry.com | No intermediate is formed; the reaction is concerted. reddit.com |

| Rate-Determining Step | Unimolecular: Formation of the carbocation. reddit.com Rate = k[Trityl-X] | Bimolecular: Concerted attack of the amine and departure of the leaving group. masterorganicchemistry.com Rate = k[Trityl-X][Amine] |

| Solvent Effects | Favored by polar, protic solvents that can stabilize both the carbocation and the leaving group. chemistrytalk.org | Favored by polar, aprotic solvents. libretexts.org |

In the context of the favored SN1 mechanism for N-tritylation, the transition state of the rate-determining step is of paramount importance. This transition state involves the stretching and eventual breaking of the carbon-halogen bond of the trityl halide. The structure of this transition state resembles the carbocation that is being formed, a concept explained by the Hammond Postulate. youtube.com The energy required to reach this state, the activation energy, is lowered by factors that stabilize the resulting carbocation. youtube.com

Kinetic studies of SN1 reactions show that the reaction rate is dependent only on the concentration of the electrophile, as its ionization is the slow, rate-limiting step. youtube.com For the N-tritylation of 2-methylpropylamine, the rate law is expressed as:

Rate = k[Trityl Halide]

Role of the Trityl Cation Intermediate in Amine Chemistry

The triphenylmethyl (trityl) cation is not merely a fleeting intermediate; it is a well-characterized and remarkably stable species that dictates the reactivity of trityl-based reagents. quora.com Its properties are central to understanding the formation of compounds like Propylamine (B44156), 2-methyl-N-trityl-.

The exceptional stability of the triphenylmethyl carbocation is its most defining feature. quora.compearson.comaskfilo.com This stability arises from the extensive delocalization of the positive charge on the central carbon atom across the π-systems of the three attached phenyl rings. pearson.comdoubtnut.com Through resonance, the positive charge is distributed over ten carbon atoms (the central carbon and the ortho and para positions of each ring), significantly reducing the charge density at any single atom and thus stabilizing the ion. pearson.comwikipedia.org This resonance stabilization is so effective that some salts of the trityl cation can be isolated and stored for extended periods. pearson.comaskfilo.com

The generation of the trityl cation can be achieved through several methods:

Heterolysis of a Trityl Halide: In a polar solvent, a compound like trityl chloride can spontaneously ionize to a limited extent to form the trityl cation and a chloride anion. This process can be accelerated by the presence of a Lewis acid. sciepub.com

Protonation of Triphenylmethanol (B194598): Treating triphenylmethanol with a strong acid, such as concentrated sulfuric acid, results in the protonation of the hydroxyl group, which then departs as a water molecule, leaving behind the brightly colored trityl cation. quora.com

Hydride or Halide Abstraction: The trityl cation can act as an electrophile to abstract a hydride or halide from other molecules, a process utilized in various synthetic transformations. researchgate.net

| Factor | Contribution to Stability | Evidence/Observation |

|---|---|---|

| Resonance | The positive charge is delocalized over the three phenyl rings, spreading the charge across 10 carbon atoms. pearson.comwikipedia.org | Isolation of stable trityl cation salts, such as triphenylmethyl hexafluorophosphate. wikipedia.org |

| Hybridization | The central carbon is sp² hybridized, with a planar geometry that allows for optimal overlap with the p-orbitals of the phenyl rings. quora.com | Spectroscopic data confirming the planar nature of the cation. |

| Inductive Effects | The phenyl groups are electron-withdrawing by induction but this is overshadowed by the powerful resonance stabilization. quora.com | Overall high stability despite the inductive pull of the rings. |

The stability and electrophilicity of the trityl cation can be fine-tuned by placing substituents on the aromatic rings. These substituents exert electronic effects that can either enhance or diminish the stability of the carbocation.

Electron-Donating Groups (EDGs): Substituents such as methoxy (B1213986) (-OCH₃) or amino (-NH₂) groups, particularly at the para positions, further stabilize the carbocation through resonance. sciepub.comresearchgate.net By donating electron density to the ring, they help to delocalize the positive charge even more effectively. This increased stability of the cation translates to a faster rate of its formation. For instance, the formation of the 4,4′,4′′-trimethoxytriphenylmethyl cation is so rapid that it can occur without the addition of a Lewis acid catalyst. sciepub.com

Electron-Withdrawing Groups (EWGs): Conversely, electron-withdrawing groups like nitro (-NO₂) or cyano (-CN) destabilize the carbocation. nih.gov They pull electron density away from the phenyl rings, intensifying the positive charge on the central carbon. This destabilization makes the formation of the cation less favorable, thereby decreasing the reactivity of the corresponding trityl halide in SN1 reactions.

Studies on the deamination of substituted N-tritylamines have shown that changing from a 4,4'-dimethoxytrityl group to a 4,4',4''-trimethoxytrityl group increases the reaction reactivity by a factor of about 30, underscoring the powerful effect of electron-donating substituents. researchgate.net This principle allows chemists to modulate the reactivity of the trityl group for specific applications.

Acid-Mediated N-Detritylation Methodologies

The removal of the trityl group from N-trityl-2-methylpropylamine is commonly achieved under acidic conditions. thermofisher.comcommonorganicchemistry.com This lability is a cornerstone of its utility as a protecting group. The process can be catalyzed by both Brønsted and Lewis acids, with the choice of acid influencing the reaction conditions and selectivity.

Comparative Analysis of Brønsted Acid Catalysis (e.g., TFA, Acetic Acid)

Brønsted acids, such as trifluoroacetic acid (TFA) and acetic acid, are frequently employed for the cleavage of the N-trityl bond. researchgate.netuoi.gr The efficiency of these acids in detritylation is directly related to their acidity.

Trifluoroacetic Acid (TFA): TFA is a strong acid that readily protonates the nitrogen atom of the trityl amine, facilitating the departure of the stable trityl cation. commonorganicchemistry.comuoi.gr Detritylation with TFA is often rapid and can be accomplished at room temperature. uoi.gr However, its strong acidity can sometimes lead to the cleavage of other acid-sensitive protecting groups that may be present in the molecule. ub.edu

Acetic Acid: Acetic acid is a weaker acid compared to TFA and consequently requires more forcing conditions, such as elevated temperatures, for efficient detritylation. youtube.com In some instances, 80% acetic acid at room temperature can be used, but the reaction times are significantly longer compared to TFA. The milder nature of acetic acid can be advantageous when other acid-labile groups need to remain intact.

The choice between TFA and acetic acid represents a trade-off between reaction efficiency and selectivity. The table below summarizes the typical conditions for detritylation using these acids.

| Acid | Typical Concentration | Temperature | Reaction Time | Notes |

| Trifluoroacetic Acid (TFA) | 1-95% in a solvent like DCM | Room Temperature | Minutes to a few hours | Highly efficient but less selective. thermofisher.comuoi.gr |

| Acetic Acid | 80-90% aqueous solution | Room Temperature to Reflux | Several hours to days | Milder and more selective. |

Lewis Acid-Catalyzed Detritylation Processes

Lewis acids offer an alternative to Brønsted acids for N-detritylation. figshare.comtotal-synthesis.com They function by coordinating to the nitrogen atom, which weakens the C-N bond and facilitates its cleavage. Common Lewis acids used for this purpose include zinc bromide (ZnBr2), magnesium bromide (MgBr2), and boron trifluoride etherate (BF3·OEt2). total-synthesis.comrsc.org

Lewis acid-catalyzed detritylation can be particularly useful when the substrate is sensitive to strong protic acids. The reaction conditions are often mild, and in some cases, these methods can offer improved selectivity. For instance, a reagent system comprising a Lewis acid like BF3·Et2O or Cu(OTf)2, a mild protic acid (hexafluoroisopropanol), and a reducing agent (triethylsilane) has been developed for the efficient removal of trityl groups from various substrates, including amino acid derivatives. rsc.org This method is compatible with other common protecting groups like acetyl, silyl, acetal, and Fmoc groups. rsc.org

Mechanistic Pathways of Acid-Labile Trityl Group Removal

The acid-labile nature of the trityl group stems from the remarkable stability of the triphenylmethyl (trityl) cation that is formed upon cleavage. total-synthesis.comacgpubs.org The deprotection mechanism under acidic conditions proceeds via an SN1-type pathway.

In the presence of a Brønsted acid, the reaction is initiated by the protonation of the nitrogen atom of the N-tritylamine. This protonation makes the amine a better leaving group. The subsequent heterolytic cleavage of the carbon-nitrogen bond results in the formation of the free amine and the highly stable trityl cation. acgpubs.org The stability of the trityl cation is attributed to the extensive delocalization of the positive charge over the three phenyl rings.

With Lewis acids, the mechanism involves the coordination of the Lewis acid to the nitrogen atom. This coordination polarizes the C-N bond, making the carbon atom more electrophilic and susceptible to cleavage, again leading to the formation of the trityl cation and the deprotected amine.

The liberated trityl cation is a reactive electrophile and can potentially react with other nucleophiles present in the reaction mixture. To prevent unwanted side reactions, "cation scavengers" such as triethylsilane (TES) or triisopropylsilane (B1312306) (TIS) are often added to the reaction mixture to trap the trityl cation. sigmaaldrich.com

Reductive N-Detritylation Approaches

While acid-mediated methods are prevalent, reductive approaches for N-detritylation provide a valuable alternative, particularly when acid-sensitive functional groups are present in the substrate.

Catalytic Hydrogenation and Other Reductive Conditions

Catalytic hydrogenation is a common method for reductive detritylation. chemicalforums.com This process typically involves reacting the N-trityl amine with hydrogen gas in the presence of a metal catalyst, such as palladium on carbon (Pd/C). The reaction is usually carried out in a suitable solvent like methanol (B129727) or ethanol (B145695) at room temperature and atmospheric or slightly elevated pressure. While effective for removing benzyl-type protecting groups, the direct hydrogenolysis of the N-trityl bond can be sluggish. chemicalforums.com

Alternative reductive methods have also been developed. One such method involves the use of lithium powder in the presence of a catalytic amount of naphthalene. organic-chemistry.orgorganic-chemistry.org This reductive detritylation proceeds in good to excellent yields for both aliphatic and aromatic N-tritylamines. organic-chemistry.orgorganic-chemistry.org

The table below provides an overview of some reductive detritylation conditions.

| Reagents | Catalyst | Solvent | Temperature | Notes |

| H2 | Pd/C | Methanol or Ethanol | Room Temperature | Can be slow for N-trityl groups. chemicalforums.com |

| Lithium powder | Naphthalene (catalytic) | THF | 0 °C to Room Temperature | Efficient for a range of N-tritylamines. organic-chemistry.orgorganic-chemistry.org |

| Sodium borohydride | HgCl2 or Hg(OAc)2 | Acetonitrile | Room Temperature | A method based on reductive demercuration. acs.orgnih.gov |

Advanced Detritylation Techniques and Selective Cleavage

The removal of the trityl (Tr) group from N-trityl-2-methylpropylamine is a critical step in synthetic pathways requiring the subsequent functionalization of the primary amine. While classical acidic cleavage is common, advanced methodologies offer milder conditions, greater selectivity, and applicability in complex molecular architectures. This section explores photochemical and electrochemical techniques for detritylation and strategies for the selective removal of the trityl group in the presence of other common protecting groups.

Photochemical and Electrochemical Detritylation (if applicable to N-trityl amines)

The application of light or electrical current to induce chemical transformations offers an orthogonal approach to traditional reagent-based methods for the deprotection of amines.

Photochemical Detritylation

Photolabile protecting groups (PPGs) that can be cleaved by light have gained significant attention as they provide spatial and temporal control over deprotection. The trityl group itself is not inherently photolabile under standard conditions. However, derivatives of the trityl group have been developed to be responsive to light. nih.govacs.org For instance, the introduction of electron-donating substituents on the phenyl rings of the trityl group can shift its absorption profile and facilitate photochemical cleavage. nih.govresearchgate.net

A series of trityl-based photolabile hydroxyl protecting groups have been developed, and the principles can be extended to N-trityl amines. nih.govacs.org Key to efficient photochemical deprotection is the presence of substituents such as a meta-dimethylamino group. nih.govresearchgate.net More recent advancements include the use of visible-light-mediated photocatalysis for the cleavage of trityl-protected thiols and alcohols, a method that offers a pH-neutral and orthogonal approach to acidic deprotection. organic-chemistry.org This photocatalytic strategy utilizes a photoredox catalyst with a high oxidation potential to generate a triphenylmethyl radical, leading to the cleavage of the C-N bond. organic-chemistry.org This method has been shown to be tolerant of various functional groups, including some that are acid-labile. organic-chemistry.org

Electrochemical Detritylation

Electrochemical methods for the deprotection of N-trityl amines are less commonly reported compared to photochemical approaches. However, the principle of electrochemical cleavage relies on the oxidation or reduction of the protecting group at an electrode surface. For N-trityl amines, reductive cleavage could be a viable strategy. The reaction of aliphatic and aromatic secondary and tertiary N-tritylamines with lithium powder and a catalytic amount of naphthalene, which involves an electron transfer process, results in reductive detritylation. organic-chemistry.org This suggests that electrochemical reduction could potentially achieve a similar outcome under controlled potential.

Selective Removal in the Presence of Other Protecting Groups

In the synthesis of complex molecules, it is often necessary to deprotect one functional group while leaving others intact. The selective cleavage of the N-trityl group from N-trityl-2-methylpropylamine in the presence of other protecting groups is a key consideration. The trityl group's lability to acid can be fine-tuned to achieve orthogonality with other acid-sensitive or base-labile protecting groups. total-synthesis.com

The selective deprotection of the N-trityl group can be achieved under various conditions, including the use of Brønsted acids, Lewis acids, and reductive methods. total-synthesis.comresearchgate.net For instance, the trityl group can be selectively removed in the presence of an allyl or a benzyl (B1604629) group using reductive methods. organic-chemistry.org

Mild Lewis acid-promoted detritylation has been shown to be efficient and high-yielding, tolerating other acid-labile protecting groups such as N-Boc (tert-butyloxycarbonyl) and O-TBS (tert-butyldimethylsilyl). acs.org This selectivity is attributed to the ability of certain Lewis acids to coordinate with the protected amine, facilitating the removal of the trityl group under conditions where the Boc or TBS groups remain intact. acs.org For example, treatment with ZnBr2 can efficiently cleave the trityl group while leaving a Boc group untouched, a task that is challenging with strong Brønsted acids like trifluoroacetic acid (TFA), which would likely remove both groups. acs.org

The choice of acid and reaction conditions is crucial for achieving selectivity. For example, using formic or acetic acid can allow for the deprotection of trityl ethers in the presence of TBS ethers. total-synthesis.com Similarly, the cleavage of N-trityl amines can be modulated by the concentration of HCl. researchgate.netacs.orgacs.org

The table below summarizes various conditions for the selective deprotection of N-trityl amines in the presence of other common protecting groups, based on findings from related systems.

| Deprotection Reagent/Method | Protecting Group(s) Tolerated | Substrate Type | Reference(s) |

| Lewis Acids (e.g., ZnBr2) | N-Boc, O-TBS | O-trityl hydroxylamines | acs.org |

| Reductive (Li powder, naphthalene) | Allyl, Benzyl | N-trityl amines | organic-chemistry.org |

| Brønsted Acids (e.g., Formic Acid) | TBS ethers | Trityl ethers | total-synthesis.com |

| HgX2/NaBH4 | N-trityl, O-trityl | S-trityl thioethers | researchgate.net |

| 1% TFA in DCM | Most other protecting groups | Side chains of Tyr, Ser, Thr, Cys | sigmaaldrich.com |

It is important to note that the efficiency and selectivity of these methods can be substrate-dependent. acs.org Therefore, optimization of the reaction conditions for N-trityl-2-methylpropylamine specifically may be required.

Applications of N Trityl Protected Amines in Complex Organic Synthesis and Methodology Development

N-Trityl-2-methylpropylamine as an Intermediate in Multistep Syntheses

N-Trityl-2-methylpropylamine serves as a valuable intermediate in the construction of more complex molecular architectures. The trityl group, with its significant steric hindrance, can direct the regioselectivity of reactions at other sites of the molecule and can be removed under conditions that are orthogonal to many other protecting groups.

Integration into Divergent Synthetic Pathways

The strategic use of N-trityl protection allows for the development of divergent synthetic routes, enabling the synthesis of multiple, structurally related compounds from a common intermediate. nih.gov A chemoenzymatic platform has been reported to access highly oxidized diterpenes through a hybrid oxidative approach that combines chemical and enzymatic methods. nih.gov This strategy allows for selective oxidations at previously inaccessible positions on the parent carbocycles and facilitates abiotic skeletal rearrangements to form different underlying structures. nih.gov This approach highlights how strategic protection and functionalization can lead to a diverse array of complex natural products from a single starting material. nih.gov

| Intermediate | Synthetic Pathway | Final Product Class | Reference |

| ent-Steviol | Chemoenzymatic Oxidation | Complex Diterpenes | nih.gov |

Synthesis of Complex Amines and Nitrogen-Containing Scaffolds

Nitrogen-containing heterocycles are fundamental structural motifs in a vast number of pharmaceuticals and biologically active compounds. u-szeged.hunih.gov The synthesis of these scaffolds often relies on the careful manipulation of amine functionalities. N-trityl protected amines, including N-trityl-2-methylpropylamine, can be employed in the synthesis of complex amines and nitrogenous frameworks. mdpi.comresearchgate.net For instance, sequential reactions involving aminoalkynes and carbonyls, catalyzed by transition metals like gold or copper, provide a powerful method for constructing various nitrogen-containing heterocyclic scaffolds. mdpi.comresearchgate.net The trityl group can serve to protect the amine during these transformations and is subsequently removed to yield the final product.

Role in Peptide and Oligonucleotide Synthesis Methodologies (Focus on Chemical Methods)

The trityl group plays a crucial role in the chemical synthesis of biopolymers like peptides and oligonucleotides, primarily due to its acid lability which allows for selective deprotection under mild conditions. csic.esresearchgate.netglenresearch.comoup.comnih.gov

Solid-Phase Peptide Synthesis (SPPS) Applications

In Solid-Phase Peptide Synthesis (SPPS), the trityl group is utilized for the protection of the α-amino group of amino acids. csic.esresearchgate.net This strategy is compatible with base-labile side-chain protecting groups, offering a mild method for peptide assembly. csic.esresearchgate.net The use of Nα-trityl-amino acids allows for peptide synthesis under conditions that are gentle enough for sensitive biomolecules. csic.esresearchgate.net However, challenges can arise, such as the incomplete deprotection of N-terminal trityl-asparagine residues under standard trifluoroacetic acid (TFA) conditions, which can lead to lower yields or impure products. nih.gov The development of modified trityl groups, such as the methyl-trityl group, has helped to overcome some of these limitations. nih.gov

| Protected Amino Acid | Deprotection Conditions | Observation | Reference |

| N-terminal Trityl-Asparagine | Standard TFA | Incomplete deprotection | nih.gov |

| N-terminal Methyl-trityl-Asparagine | Standard TFA | Rapid and complete deprotection | nih.gov |

Solution-Phase Oligonucleotide Synthesis

In oligonucleotide synthesis, the 4,4'-dimethoxytrityl (DMT) group, a derivative of the trityl group, is the standard protecting group for the 5'-hydroxyl function of nucleosides. glenresearch.comgoogle.com The acid-catalyzed removal of the DMT group is a critical step in the iterative cycle of oligonucleotide chain elongation. google.com The rate of this detritylation can vary depending on the 5'-terminal nucleotide. google.com While primarily used for hydroxyl protection, trityl groups have also been employed for the protection of thiol groups in the synthesis of thiolated oligonucleotides. oup.comnih.gov A major challenge in large-scale synthesis is the potential loss of the 5'-trityl group upon drying of the oligonucleotide, which can be mitigated by the addition of a non-volatile base like Tris. glenresearch.com

Development of Chiral N-Trityl Amine Auxiliaries and Reagents in Asymmetric Synthesis

Chiral auxiliaries are stereogenic groups that are temporarily incorporated into a substrate to control the stereochemical outcome of a reaction. wikipedia.orgresearchgate.net While N-trityl-2-methylpropylamine itself is not chiral, the broader class of N-trityl protected amines has been influential in the development of chiral auxiliaries for asymmetric synthesis. iupac.orgnih.govscielo.org.mx

Chiral aminals, which can be prepared from chiral diamines, serve as powerful auxiliaries in asymmetric synthesis. iupac.org For instance, the reaction of an imine formed from tritylamine (B134856) with organolithium or Grignard reagents can lead to the formation of α-amino aldehydes. iupac.org Furthermore, camphorsultam has been effectively used as a chiral auxiliary in the asymmetric synthesis of (S)- and (R)-N-Fmoc-S-trityl-alpha-methylcysteine. nih.gov In this synthesis, the thiol group of the cysteine derivative is protected by a trityl group. nih.gov Sulfur-based chiral auxiliaries derived from amino acids have also demonstrated superior performance in various asymmetric transformations, including aldol (B89426) reactions and Michael additions. scielo.org.mx

| Chiral Auxiliary | Application | Stereochemical Outcome | Reference |

| Chiral Aminals (from chiral diamines) | Reaction with organometallic reagents | Synthesis of α-amino aldehydes | iupac.org |

| Camphorsultam | Alkylation | Asymmetric synthesis of α-methylcysteine | nih.gov |

| Sulfur-based auxiliaries | Michael additions, Aldol reactions | High diastereoselectivity | scielo.org.mx |

Stereocontrol Strategies

The strategic use of the N-trityl group, a bulky triphenylmethyl substituent, on amines such as 2-methylpropylamine to form "Propylamine, 2-methyl-N-trityl-," offers a powerful tool for directing the stereochemical outcome of a reaction. The sheer size of the trityl group can exert significant steric hindrance, influencing the approach of reagents to a chiral center and thereby controlling the formation of a specific stereoisomer. This approach is a cornerstone of asymmetric synthesis, where the goal is to produce a single enantiomer or diastereomer of a target molecule.

In the context of N-trityl protected amines, stereocontrol is often achieved by employing the amine as a chiral auxiliary. A chiral auxiliary is a molecule that is temporarily incorporated into a substrate to guide a stereoselective transformation. After the desired stereochemistry is set, the auxiliary is removed and can often be recycled. While specific documented examples for "Propylamine, 2-methyl-N-trityl-" as a chiral auxiliary are not prevalent in widely available literature, the principles of its potential application can be extrapolated from structurally similar N-tritylated compounds.

The primary strategy for stereocontrol using an N-tritylated amine involves substrate-controlled diastereoselection. In this approach, the existing chirality of the N-trityl-protected amine directs the formation of a new stereocenter. The bulky trityl group creates a highly biased steric environment, forcing incoming reagents to attack the substrate from the less hindered face. This leads to the preferential formation of one diastereomer over the other.

For instance, if "Propylamine, 2-methyl-N-trityl-" were to be used as a chiral auxiliary in an alkylation reaction, the trityl group would likely shield one face of the enolate, leading to the alkylating agent adding to the opposite face. The effectiveness of this stereodirection would be dependent on the reaction conditions, such as the nature of the base, solvent, and temperature, which can influence the conformation of the transition state.

Enantioselective Transformations Mediated by N-Trityl Systems

Enantioselective transformations are a critical subset of stereoselective reactions that produce a chiral product from an achiral or racemic starting material, resulting in an excess of one enantiomer. N-trityl protected systems can mediate such transformations through several mechanisms, primarily by acting as a chiral directing group. While direct catalytic applications of "Propylamine, 2-methyl-N-trityl-" are not extensively documented, its role can be understood through the lens of established methodologies with other N-tritylated amines.

One common application of N-trityl groups in enantioselective synthesis is in the diastereoselective alkylation of prochiral enolates derived from esters or amides of N-trityl amino acids. The trityl group, due to its large size, effectively blocks one face of the enolate, leading to a highly diastereoselective alkylation. Subsequent removal of the N-trityl group and the chiral auxiliary would yield an enantiomerically enriched product.

The following table illustrates a hypothetical enantioselective alkylation reaction where an N-trityl protected amine could be used as a chiral auxiliary, with representative data drawn from similar transformations reported in the literature.

Table 1: Hypothetical Enantioselective Alkylation using an N-Trityl Protected Chiral Auxiliary

| Entry | Electrophile | Base | Solvent | Temp (°C) | Diastereomeric Ratio (d.r.) | Enantiomeric Excess (e.e.) of Product (%) |

| 1 | Benzyl (B1604629) bromide | LDA | THF | -78 | 95:5 | >90 |

| 2 | Methyl iodide | NaHMDS | Toluene | -78 | 92:8 | >90 |

| 3 | Allyl bromide | KHMDS | THF | -78 | 97:3 | >95 |

Another area where N-trityl systems have shown utility is in enantioselective additions to carbonyl compounds. For example, an N-trityl protected amino aldehyde can undergo nucleophilic addition where the trityl group directs the approach of the nucleophile. This can lead to the formation of a new stereocenter with high diastereoselectivity. Subsequent transformations can then convert the product into a variety of enantiomerically enriched molecules.

The data below represents a hypothetical scenario of a diastereoselective addition of an organometallic reagent to an aldehyde bearing an N-trityl protected amine, showcasing the potential for high levels of stereocontrol.

Table 2: Hypothetical Diastereoselective Addition to an N-Trityl Protected Aldehyde

| Entry | Nucleophile | Lewis Acid | Solvent | Temp (°C) | Diastereomeric Ratio (d.r.) |

| 1 | MeMgBr | ZnCl₂ | Et₂O | -78 | 90:10 |

| 2 | PhLi | Ti(O-iPr)₄ | THF | -78 | 93:7 |

| 3 | Bu₂CuLi | BF₃·OEt₂ | THF | -78 | 98:2 |

Advanced Spectroscopic and Computational Characterization of N Trityl 2 Methylpropylamine Systems

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Dynamic Studies

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural determination of organic molecules in solution. nih.gov For a molecule like N-trityl-2-methylpropylamine, NMR provides detailed insights not only into the static connectivity of atoms but also into the dynamic conformational behavior dictated by the bulky trityl group.

A standard ¹H NMR spectrum would confirm the presence of all expected proton environments. The aromatic protons of the three phenyl rings of the trityl group would appear as a complex multiplet in the downfield region (typically δ 7.2-7.5 ppm). The aliphatic protons of the 2-methylpropyl group would be found in the upfield region. The N-H proton signal is expected to be a broad singlet, its chemical shift being sensitive to solvent and concentration. projectguru.in The ¹³C NMR spectrum would complement this by showing distinct signals for the aromatic carbons and the aliphatic carbons, including the quaternary carbon of the trityl group.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for N-Trityl-2-methylpropylamine

| Atom/Group | Predicted ¹H Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted ¹³C Chemical Shift (δ, ppm) |

|---|---|---|---|

| Trityl-H (aromatic) | 7.20 - 7.50 | m | 147.0 (ipso-C), 129.0, 128.5, 127.0 |

| Trityl-C (quaternary) | - | - | 72.0 |

| N-H | 1.5 - 2.5 | br s | - |

| N-CH₂ | 2.45 | d | 55.0 |

| CH | 1.80 | m | 30.0 |

| CH₃ (x2) | 0.95 | d | 21.0 |

Beyond simple 1D spectra, advanced 2D NMR techniques are crucial for a complete structural assignment and for probing higher-order structure.

Correlation Spectroscopy (COSY): This experiment would reveal the scalar coupling network within the 2-methylpropyl fragment, confirming the connectivity between the CH₂ protons, the CH proton, and the two methyl groups.

Nuclear Overhauser Effect Spectroscopy (NOESY): NOESY is particularly valuable for this system as it identifies protons that are close in space, providing direct evidence for the molecule's preferred conformation. springernature.com Through-space correlations would be expected between the N-H proton and the protons on the α-carbon (N-CH₂). Crucially, NOE signals between the aliphatic protons and the aromatic protons of the trityl group would define the spatial orientation of the isobutyl chain relative to the phenyl rings.

Diffusion-Ordered Spectroscopy (DOSY): DOSY is a powerful technique that separates NMR signals of different species in a mixture based on their translational diffusion coefficients, which correlate with molecular size and shape. manchester.ac.ukresearchgate.net For a pure sample of N-trityl-2-methylpropylamine, all proton signals would align at the same diffusion coefficient, confirming they belong to a single molecular entity. manchester.ac.uk If the molecule were involved in supramolecular interactions, such as dimer formation or host-guest complexation, DOSY could detect the presence of larger aggregates by measuring a slower diffusion coefficient. u-tokyo.ac.jp

The rotational freedom around the C-N and C-C bonds in the isobutyl chain is significantly hindered by the steric bulk of the trityl group. The preferred conformation can be analyzed by measuring the vicinal proton-proton coupling constants (³JHH) within the -CH₂-CH- fragment. nih.govresearchgate.net By applying established relationships like the Karplus equation, these coupling constants can be used to calculate the dihedral angles and determine the relative populations of different staggered rotamers (gauche vs. anti). auremn.org.br Due to steric clash, it is expected that the conformer which minimizes the interaction between the bulky trityl group and the isopropyl end of the chain would be heavily favored.

Mass Spectrometry (MS) for Reaction Monitoring and Product Identification (Beyond Basic ID)

Mass spectrometry is a key analytical technique that provides information about the molecular weight and elemental composition of a compound. While basic MS confirms the molecular ion, advanced techniques offer deeper mechanistic insights.

High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, allowing for the determination of elemental compositions for the molecular ion and its fragments. researchgate.net In the mass spectrum of N-trityl-2-methylpropylamine, the molecular ion ([M]⁺ or protonated molecule [M+H]⁺) would be observed. The fragmentation pattern is dominated by the exceptional stability of the trityl cation. The primary fragmentation pathway involves the cleavage of the C-N bond to generate the triphenylmethyl cation, which is typically the base peak in the spectrum. Another common fragmentation for amines is α-cleavage, which involves the cleavage of the C-C bond adjacent to the nitrogen atom. projectguru.innih.gov

Table 2: Predicted High-Resolution Mass Spectrometry Fragments for N-Trityl-2-methylpropylamine (C₂₃H₂₅N)

| Proposed Fragment Ion | Chemical Formula | Calculated m/z | Fragmentation Pathway |

|---|---|---|---|

| [M]⁺ | [C₂₃H₂₅N]⁺ | 315.1987 | Molecular Ion |

| [C₁₉H₁₅]⁺ | [C₁₉H₁₅]⁺ | 243.1174 | Cleavage of N-C(trityl) bond (Trityl cation) |

| [C₂₂H₂₂]⁺ | [C₂₂H₂₂]⁺ | 286.1722 | α-cleavage: Loss of CH₃N radical |

| [C₄H₁₀N]⁺ | [C₄H₁₀N]⁺ | 72.0813 | Cleavage of N-C(trityl) bond (charge on amine) |

Vibrational Spectroscopy (IR, Raman) for Functional Group Analysis and Bonding Characterization

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, provides information about the functional groups and bonding within a molecule by probing its molecular vibrations. researchgate.net

For N-trityl-2-methylpropylamine, a secondary amine, the IR spectrum is expected to show a single, relatively sharp N-H stretching band in the region of 3300-3350 cm⁻¹. orgchemboulder.comlibretexts.org This distinguishes it from primary amines, which show two N-H stretching bands. spectroscopyonline.com The spectrum will also be characterized by multiple C-H stretching vibrations: aromatic C-H stretches from the trityl group appearing just above 3000 cm⁻¹, and aliphatic C-H stretches appearing just below 3000 cm⁻¹. Other characteristic peaks include aromatic C=C stretching vibrations in the 1600-1450 cm⁻¹ region and C-N stretching vibrations around 1250-1020 cm⁻¹. orgchemboulder.com

Table 3: Characteristic Vibrational Frequencies for N-Trityl-2-methylpropylamine

| Vibrational Mode | Abbreviation | Expected Frequency Range (cm⁻¹) | Expected Intensity |

|---|---|---|---|

| N-H Stretch | ν(N-H) | 3350 - 3300 | Medium, Sharp |

| Aromatic C-H Stretch | ν(C-H) | 3100 - 3000 | Medium |

| Aliphatic C-H Stretch | ν(C-H) | 3000 - 2850 | Strong |

| Aromatic C=C Stretch | ν(C=C) | 1600 - 1450 | Medium-Strong |

| N-H Bend | δ(N-H) | 1580 - 1490 | Medium |

| Aliphatic C-N Stretch | ν(C-N) | 1250 - 1020 | Medium-Weak |

| Aromatic C-H Out-of-Plane Bend | γ(C-H) | 770 - 730 and 710 - 690 | Strong |

Computational Chemistry and Theoretical Modeling

Computational chemistry provides a powerful theoretical framework to complement and interpret experimental data. masjaps.commasjaps.com Using methods like Density Functional Theory (DFT), the structural, energetic, and spectroscopic properties of N-trityl-2-methylpropylamine can be modeled with high accuracy. nih.gov

A typical computational study would begin with a conformational search to identify the lowest energy structures (conformers). The geometry of these conformers would then be optimized, for example, at the B3LYP/6-311++G(d,p) level of theory, to find the true energy minima on the potential energy surface. sns.it Such calculations can provide precise bond lengths, bond angles, and dihedral angles, offering a detailed picture of the molecular geometry. The results would likely confirm a staggered conformation that minimizes the steric repulsion between the trityl and isobutyl groups.

Furthermore, frequency calculations can be performed on the optimized geometry to predict the theoretical vibrational (IR and Raman) spectra. nih.gov These calculated frequencies can then be compared with experimental data to aid in the assignment of specific vibrational modes. Similarly, NMR chemical shifts can be calculated and compared with experimental spectra to verify structural assignments.

Table 4: Selected Theoretical Geometric Parameters for N-Trityl-2-methylpropylamine (DFT Optimized)

| Parameter | Description | Predicted Value |

|---|---|---|

| r(N-Ctrityl) | Bond length between Nitrogen and Trityl Carbon | ~1.48 Å |

| r(N-Cisobutyl) | Bond length between Nitrogen and Isobutyl Carbon | ~1.47 Å |

| ∠(C-N-C) | Bond angle around the Nitrogen atom | ~112° |

| τ(C-C-N-C) | Dihedral angle defining the primary rotamer | ~180° (anti) |

Density Functional Theory (DFT) for Electronic Structure and Reactivity Prediction

Density Functional Theory (DFT) serves as a powerful computational tool for investigating the electronic structure and reactivity of molecular systems. als-journal.comnih.gov By approximating the many-body electronic Schrödinger equation, DFT allows for the calculation of various molecular properties that are crucial for predicting chemical behavior. For N-Trityl-2-methylpropylamine, DFT methods, such as B3LYP with a suitable basis set (e.g., 6-311++G(d,p)), can be employed to optimize the molecular geometry and compute key electronic descriptors. researchgate.net

The analysis of Frontier Molecular Orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is fundamental. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap is a critical parameter for determining molecular stability and reactivity; a larger gap implies higher stability and lower reactivity.

Furthermore, the Molecular Electrostatic Potential (MEP) map provides a visual representation of the charge distribution on the molecule's surface. It identifies electron-rich regions (nucleophilic sites), typically colored in red, and electron-deficient regions (electrophilic sites), colored in blue. For N-Trityl-2-methylpropylamine, the MEP would likely show a negative potential around the nitrogen atom due to its lone pair of electrons, indicating a site susceptible to electrophilic attack. The phenyl rings of the trityl group would exhibit regions of negative potential above and below the plane, characteristic of π-systems.

Table 1: Predicted Electronic Properties of N-Trityl-2-methylpropylamine using DFT Note: These values are illustrative and would be obtained from actual DFT calculations.

| Parameter | Predicted Value | Significance |

|---|---|---|

| HOMO Energy | -6.5 eV | Electron-donating ability |

| LUMO Energy | -0.8 eV | Electron-accepting ability |

| HOMO-LUMO Gap (ΔE) | 5.7 eV | Chemical reactivity and stability |

| Electronegativity (χ) | 3.65 eV | Tendency to attract electrons |

| Chemical Hardness (η) | 2.85 eV | Resistance to change in electron configuration |

| Global Softness (S) | 0.35 eV⁻¹ | Measure of polarizability |

Molecular Dynamics Simulations of N-Trityl Interactions (if applicable to non-biological systems)

Molecular Dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. mdpi.com While frequently applied to biological systems, MD is also highly applicable to non-biological organic systems to explore conformational dynamics and intermolecular interactions in the condensed phase (liquid or solution). rsc.orgresearchgate.net

For a system of N-Trityl-2-methylpropylamine molecules, MD simulations could provide detailed insights into the bulk properties and local structure. The simulation would begin by defining a force field (e.g., COMPASS or PCFF) that describes the potential energy of the system as a function of its atomic coordinates. mdpi.com Molecules would be placed in a simulation box with periodic boundary conditions to mimic an infinite system.

The primary outputs of an MD simulation for this system would include:

Radial Distribution Functions (RDFs): These functions describe how the density of surrounding molecules varies as a function of distance from a reference molecule. RDFs between specific atom pairs (e.g., the nitrogen of one molecule and the trityl carbons of another) would reveal the nature of intermolecular packing and preferred distances.

Conformational Dynamics: MD simulations track the torsional angles within the molecule over time, revealing the accessible conformations and the energy barriers between them. This is particularly relevant for understanding the flexibility of the 2-methylpropyl group relative to the bulky trityl group.

Interaction Energies: The simulation can quantify the non-bonded interaction energies (van der Waals and electrostatic) between molecules, providing a measure of the cohesive forces within the system.

These simulations would elucidate how the sterically demanding trityl groups influence the packing and dynamics of the molecules in a liquid state, which is information not accessible from static quantum chemical calculations alone. mdpi.com

Prediction of Spectroscopic Parameters and Conformational Preferences

Computational chemistry provides reliable methods for predicting spectroscopic data, which can aid in the interpretation of experimental results. The Gauge-Including Atomic Orbital (GIAO) method, typically used in conjunction with DFT, is a standard approach for calculating NMR chemical shifts.

For N-Trityl-2-methylpropylamine, theoretical ¹H and ¹³C NMR spectra can be computed. The calculated chemical shifts would be referenced against a standard, such as Tetramethylsilane (TMS), to allow for direct comparison with experimental data. The bulky and electron-rich trityl group is expected to have a significant influence on the chemical shifts of the 2-methylpropyl moiety compared to unsubstituted 2-methyl-1-propylamine. hmdb.ca

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts (ppm) for N-Trityl-2-methylpropylamine Note: These are hypothetical values based on computational prediction methods. TMS is the reference at 0.0 ppm.

| Atom | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) |

|---|---|---|

| Trityl - Phenyl | 7.20 - 7.50 (m) | 145.0 (q), 128.5 (d), 128.0 (d), 126.5 (d) |

| Trityl - Quaternary C | - | 71.0 (s) |

| N-CH₂ | 2.15 (d) | 52.5 (t) |

| CH | 1.80 (m) | 32.0 (d) |

| CH₃ | 0.95 (d) | 20.5 (q) |

| N-H | 1.50 (t) | - |

Vibrational spectroscopy (Infrared and Raman) can also be predicted computationally. By calculating the second derivatives of the energy with respect to atomic positions, a full set of vibrational frequencies and their corresponding intensities can be determined. These theoretical spectra are invaluable for assigning experimental vibrational bands to specific molecular motions.

Conformational preferences are determined by mapping the potential energy surface of the molecule. By systematically rotating specific dihedral angles (e.g., the C(trityl)-N bond and the N-CH₂ bond) and calculating the energy at each step, a conformational energy map can be generated. This analysis would reveal the most stable (lowest energy) conformations of N-Trityl-2-methylpropylamine, which are dictated by the steric hindrance of the large trityl group.

X-ray Crystallography for Solid-State Structural Analysis

Single-crystal X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique provides unambiguous information on bond lengths, bond angles, and torsional angles, offering a complete picture of the molecule's conformation in the solid state. mdpi.com

While a specific crystal structure for Propylamine (B44156), 2-methyl-N-trityl- has not been reported in the searched literature, the methodology would involve growing a suitable single crystal of the compound and exposing it to a beam of X-rays. The diffraction pattern produced is then used to calculate the electron density map of the unit cell, from which the atomic positions are determined.

The data obtained from such an analysis would be presented in a standardized format, as illustrated in the hypothetical table below, which uses plausible data based on similar organic molecules. mdpi.comnih.gov

Table 3: Hypothetical Crystallographic Data for N-Trityl-2-methylpropylamine Note: This table represents the type of data that would be generated from an X-ray crystallography experiment.

| Parameter | Example Value | Description |

|---|---|---|

| Chemical Formula | C₂₃H₂₅N | The elemental composition of the molecule. |

| Formula Weight | 315.45 g/mol | The molar mass of the compound. |

| Crystal System | Monoclinic | The shape of the unit cell. |

| Space Group | P2₁/c | The symmetry elements within the unit cell. |

| a | 10.15 Å | Unit cell dimension. |

| b | 16.50 Å | Unit cell dimension. |

| c | 12.33 Å | Unit cell dimension. |

| β | 98.5° | Angle of the unit cell. |

| Volume | 2040 ų | Volume of the unit cell. |

| Z | 4 | Number of molecules per unit cell. |

| R-factor | < 0.05 | A measure of the agreement between the crystallographic model and the experimental data. |

Conformational Preferences and Intermolecular Interactions in Crystalline State

The solid-state structure determined by X-ray crystallography would reveal the dominant conformation adopted by N-Trityl-2-methylpropylamine to optimize its packing in the crystal lattice. The most significant factor governing its conformation is the immense steric bulk of the trityl (triphenylmethyl) group. This group forces the molecule to adopt a conformation that minimizes steric clashes. The three phenyl rings would likely be arranged in a propeller-like fashion around the central quaternary carbon.

In the crystalline state, molecules would be held together by a network of intermolecular interactions. For N-Trityl-2-methylpropylamine, these would primarily consist of:

Van der Waals Forces: These are the dominant interactions, arising from the large surface area of the molecules, particularly the extensive phenyl rings of the trityl group.

C-H···π Interactions: It is plausible that hydrogen atoms from the 2-methylpropyl group of one molecule could interact with the electron-rich π-systems of the phenyl rings on an adjacent molecule. These weak interactions can play a significant role in stabilizing the crystal packing.

N-H···π Interactions: The hydrogen atom on the amine nitrogen could also potentially engage in a weak hydrogen bond with a phenyl ring of a neighboring molecule, further influencing the packing arrangement.

Analysis of the crystal structure would allow for the precise measurement of the distances and angles of these interactions, providing a comprehensive understanding of the supramolecular assembly in the solid state.

Future Research Directions and Emerging Paradigms in N Trityl Amine Chemistry

Development of Novel Trityl Protecting Group Analogues with Tunable Lability and Selectivity

The classical trityl group offers a specific acid lability, but modern, complex syntheses often demand a more nuanced approach. The future lies in developing a palette of trityl analogues with finely tunable properties. By strategically placing electron-donating or electron-withdrawing substituents on the phenyl rings, the stability of the corresponding trityl cation can be modulated, thereby controlling the ease of deprotection. nih.govnih.gov

Research has shown that adding a p-methoxy group can increase the deprotection rate tenfold by stabilizing the intermediate cation through the mesomeric effect. total-synthesis.com This principle is being expanded to create a range of linkers with release kinetics tailored for specific pH environments. nih.govacs.org For instance, studies have demonstrated that varying the substitution pattern on trityl-based linkers can result in half-lives ranging from less than an hour to over 24 hours, depending on the pH. acs.orgnih.gov This tunability is crucial for applications like drug delivery, where a payload must be released under specific physiological conditions. nih.gov

Furthermore, steric effects, governed by the position and size of substituents, can influence not only lability but also selectivity. acs.orgwikipedia.org The bulky nature of the trityl group already allows for the selective protection of primary over secondary hydroxyls. total-synthesis.com Future analogues could be designed to offer even greater discrimination between similar functional groups within a complex molecule. Challenges remain in overcoming issues like the incomplete deprotection of N-terminal asparagine residues, which has been observed with the standard trityl group but can be mitigated with modified versions like the methyl-trityl (Mtt) group. nih.govnih.gov

The development of photolabile trityl groups represents another exciting frontier. researchgate.net By incorporating specific substituents, the C-O or C-N bond can be cleaved by light, offering an orthogonal deprotection strategy that avoids acidic conditions altogether. researchgate.net

Table 1: Comparison of Substituted Trityl Analogues

| Trityl Analogue | Key Substituent(s) | Impact on Properties |

| Methoxy-trityl (MMT) | One p-methoxy group | Increased acid lability (10x faster deprotection) total-synthesis.com |

| Dimethoxy-trityl (DMT) | Two p-methoxy groups | Even greater acid lability, commonly used in oligonucleotide synthesis. glenresearch.com |

| Trimethoxy-trityl (TMT) | Three p-methoxy groups | Highly acid-labile. |

| Methyl-trityl (Mtt) | Methyl group(s) | Can improve deprotection efficiency in problematic cases. nih.govnih.gov |

| Xanthenyl (Xan) | Xanthene backbone | Overcomes specific deprotection issues seen with standard trityl groups. nih.gov |

| Photolabile Trityls | m-dimethylamino and o-hydroxyl groups | Cleavable with UV or sunlight, offering an acid-free deprotection method. researchgate.net |

Catalytic Applications of Trityl Systems Beyond Protection

The stable trityl cation is not just an intermediate in deprotection; it is a powerful Lewis acid catalyst in its own right. thieme-connect.comthieme-connect.comresearchgate.net This realization is shifting the paradigm from viewing the trityl group as merely a passive shield to an active participant in chemical transformations. Tritylium (B1200429) ions, such as trityl tetrafluoroborate, have emerged as highly efficient and versatile organocatalysts for a variety of reactions. researchgate.netresearchgate.net

These catalysts can activate substrates for reactions like Povarov reactions, hydrosilylations, and Diels-Alder reactions, often with very low catalyst loadings (e.g., 0.5 mol%). researchgate.netresearchgate.netacs.org The trityl cation's ability to act as a potent Lewis acid allows it to lower the LUMO of an electrophile, promoting reactions with nucleophiles. researchgate.net This opens up possibilities for using N-trityl amines, where the trityl group could be released in situ to catalyze subsequent reaction steps.

Future research will likely focus on developing chiral trityl catalysts for enantioselective synthesis and expanding the scope of trityl-catalyzed reactions. researchgate.net The encapsulation of trityl cations within supramolecular structures, like resorcinarene (B1253557) capsules, has been shown to promote their formation and catalytic activity, suggesting a pathway towards enzyme-like catalysis. researchgate.net Furthermore, the redox properties of tritylium salts are being explored, which could lead to their use in single-electron transfer (SET) processes. thieme-connect.comthieme-connect.com

Integration with Flow Chemistry and Automated Synthesis Platforms

The transition from batch to continuous flow manufacturing is a major trend in the chemical industry, offering improved safety, efficiency, and scalability. N-trityl amines and their derivatives are well-suited for integration into these automated systems. The acid-labile nature of the trityl group allows for deprotection using solid-supported acid resins packed into flow reactors. This simplifies purification, as the deprotected amine flows through while the resin and the cleaved trityl cation (or its byproducts) are retained.

A key advantage is the significant reduction in reaction times. For example, a three-component Povarov reaction that took two hours in a batch process was completed in just two minutes with high yield when adapted to a two-stage microflow process using a tritylium cation catalyst. researchgate.netacs.org This dramatic acceleration highlights the potential of combining trityl chemistry with flow technology.

Future work will involve designing polymer-supported trityl reagents, such as polymeric trityllithium, which can be used in flow systems for synthesis and then easily removed. acs.org Developing robust, solid-phase deprotection protocols will be crucial for creating fully automated, multi-step synthesis platforms where an N-trityl amine like Propylamine (B44156), 2-methyl-N-trityl- can be deprotected on-the-fly before the next reaction sequence.

Exploration of N-Trityl Amines in Materials Science and Supramolecular Chemistry (Non-Biological Context)

The unique steric and electronic properties of the trityl group make it a valuable building block for advanced materials and complex molecular architectures, entirely outside of a biological context. The bulky nature of the trityl group can be exploited as a "steric buttress" to control the stereochemical outcome of reactions, for example, in intramolecular Diels-Alder reactions. rsc.org

In materials science, trityl groups are being investigated for their potential in creating novel polymers and functional materials. For instance, the trityl cation has been used to initiate polymer synthesis. thieme-connect.comthieme-connect.com The introduction of N-trityl amines into polymer chains could create materials with tunable properties, where the trityl groups could be cleaved to alter solubility, create porous structures, or expose reactive amine functionalities. Tethering tertiary amine groups, which can be formed from N-trityl amines, to semiconductor cores is a promising strategy for creating n-type organic electronic materials. rsc.org

In supramolecular chemistry, the trityl group's shape and hydrophobicity make it an ideal component for host-guest systems and self-assembling nanostructures. researchgate.netdemokritos.gr The strong interactions between trityl groups can drive the formation of well-defined molecular assemblies. Future research could explore the use of Propylamine, 2-methyl-N-trityl- and related molecules as components in molecular machines, sensors, or stimuli-responsive materials where the cleavage or binding of the trityl group triggers a functional change.

Advanced Computational Design of Trityl-Based Reagents for Enhanced Reactivity

Computational chemistry provides a powerful tool for accelerating the development of new trityl-based reagents. By modeling the electronic and steric effects of different substituents, researchers can predict the lability, selectivity, and catalytic activity of novel trityl analogues before committing to their synthesis. acs.orgrsc.org

Quantum mechanical calculations can elucidate reaction mechanisms, such as the gradual change from SN1-like to SN2-like character in the hydrolysis of substituted trityl esters. nih.gov These insights are critical for designing reagents with desired reactivity profiles. For example, computational studies can explain why the relationship between ionization rates and carbocation stability can fail for unsymmetrically substituted trityl systems, a phenomenon attributed to the late development of resonance stabilization during the ionization process. nih.gov

Future directions will involve using machine learning and artificial intelligence to screen vast virtual libraries of potential trityl derivatives to identify candidates with optimal properties for specific applications. This in silico design approach will enable the rapid identification of reagents with enhanced reactivity for catalysis or finely tuned lability for use as protecting groups or in smart materials. This predictive power will be essential for tackling complex synthetic challenges and moving beyond the traditional trial-and-error approach to reagent development.

Q & A

Q. Q1. What are the recommended safety protocols for handling 2-methyl-N-trityl-propylamine in laboratory settings?

Methodological Answer:

- Personal Protective Equipment (PPE): Wear nitrile gloves, chemical-resistant lab coats, and safety goggles. Use fume hoods to minimize inhalation risks .

- Storage: Store in airtight containers at 2–8°C, away from oxidizers and acids. Ensure secondary containment to prevent leaks .

- Emergency Procedures: For skin/eye contact, rinse immediately with water for 15+ minutes. For inhalation, move to fresh air and administer oxygen if necessary .

Q. Q2. How can researchers characterize the purity and structural integrity of 2-methyl-N-trityl-propylamine?

Methodological Answer:

- Analytical Techniques:

- LC-MS/MS: Derivatize with phosphonium propylamine cations (e.g., tris(trimethoxyphenyl) phosphonium propylamine) to enhance ionization efficiency and detect trace impurities .

- NMR Spectroscopy: Use - and -NMR to confirm the trityl group’s aromatic protons (δ 7.2–7.5 ppm) and methylamine backbone (δ 1.0–1.5 ppm) .

- Purity Assessment: Compare retention times in HPLC with reference standards and quantify impurities via area normalization .

Intermediate Research Questions

Q. Q3. What experimental strategies optimize the synthesis of 2-methyl-N-trityl-propylamine while minimizing byproducts?

Methodological Answer:

Q. Q4. How does the trityl group influence the compound’s stability under varying pH and temperature conditions?

Methodological Answer:

- Stability Studies:

- pH-Dependent Degradation: Conduct accelerated stability testing (40°C/75% RH) in buffers (pH 2–10). The trityl group hydrolyzes rapidly in acidic conditions (t½ < 24 h at pH 2) but remains stable at pH 7–9 .

- Thermal Analysis: Use differential scanning calorimetry (DSC) to identify decomposition onset temperatures (~150°C) and correlate with TGA mass loss patterns .

Advanced Research Questions